molecular formula C34H24CrN8O6.C13H29N.H<br>C47H54CrN9O6 B14447920 Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine CAS No. 73297-13-9

Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine

Cat. No.: B14447920
CAS No.: 73297-13-9
M. Wt: 893.0 g/mol
InChI Key: YROHIKGNXUDHLT-UHFFFAOYSA-K
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Description

Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine is a complex organic compound that contains a chromium ion coordinated with various organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves multiple steps. The initial step typically includes the preparation of the ligand, 2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate, through a diazotization reaction followed by coupling with a benzoate derivative. The chromium ion is then introduced through a complexation reaction with the ligand under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Ligand exchange reactions often require the presence of competing ligands such as chloride or sulfate ions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species .

Scientific Research Applications

Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine involves its ability to coordinate with various molecular targets. The chromium ion can interact with biological molecules, altering their structure and function. This interaction can affect enzymatic activity and cellular processes, leading to the compound’s observed effects .

Properties

CAS No.

73297-13-9

Molecular Formula

C34H24CrN8O6.C13H29N.H
C47H54CrN9O6

Molecular Weight

893.0 g/mol

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine

InChI

InChI=1S/2C17H14N4O3.C13H29N.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2*2-10,22H,1H3,(H,23,24);2-14H2,1H3;/q;;;+3/p-3

InChI Key

YROHIKGNXUDHLT-UHFFFAOYSA-K

Canonical SMILES

[H+].CCCCCCCCCCCCCN.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3]

Origin of Product

United States

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